![molecular formula C16H16N2O2 B14004823 {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid CAS No. 92966-11-5](/img/structure/B14004823.png)
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is an organic compound with the molecular formula C16H16N2O2. It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 4-ethyl aniline to form the corresponding diazonium salt. This intermediate is then coupled with phenylacetic acid under basic conditions to yield the target compound. The reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain the reaction conditions and ensure consistent product quality. The use of automated systems for temperature control and reagent addition is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for various applications.
Mécanisme D'action
The mechanism of action of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid involves the interaction of the azo group with biological molecules. The compound can undergo reduction in vivo to form amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(e)-(4-Methylphenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Iodophenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Phenyl)diazenyl]phenyl}acetic acid
Uniqueness
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Propriétés
Numéro CAS |
92966-11-5 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-[4-[(4-ethylphenyl)diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-3-7-14(8-4-12)17-18-15-9-5-13(6-10-15)11-16(19)20/h3-10H,2,11H2,1H3,(H,19,20) |
Clé InChI |
OWWGSXLTWVZPDN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
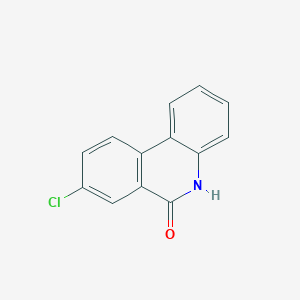
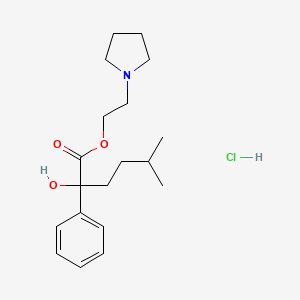
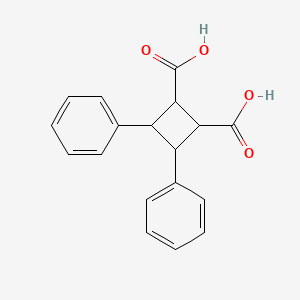
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
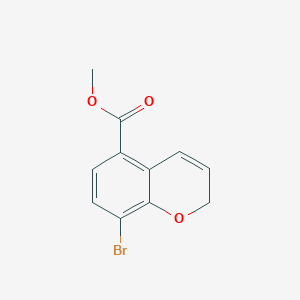

![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
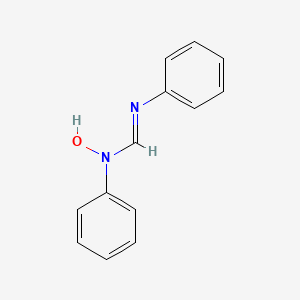
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

